2,3-Dihydrothiophene-3-ol 1,1-dioxide
Overview
Description
2,3-Dihydrothiophene-3-ol 1,1-dioxide is an organic compound with the molecular formula C4H6O3S and a molecular weight of 134.15 g/mol . It is a white crystalline solid that is soluble in solvents such as acetone and methanol . This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
2,3-Dihydrothiophene-3-ol 1,1-dioxide can be synthesized through several methods. One common synthetic route involves the oxidation of 2,3-dihydrothiophene using oxidizing agents such as potassium persulfate or oxalyl peroxide under controlled conditions . The reaction typically requires a solvent like acetone and is carried out at room temperature . Industrial production methods often involve similar oxidation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2,3-Dihydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form sulfone derivatives using strong oxidizing agents like hydrogen peroxide.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dihydrothiophene-3-ol 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dihydrothiophene-3-ol 1,1-dioxide involves its ability to undergo various chemical transformations. Its molecular targets and pathways are primarily related to its reactivity with nucleophiles and electrophiles, allowing it to participate in a wide range of organic reactions . The compound’s hydroxyl group and sulfone moiety play crucial roles in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
2,3-Dihydrothiophene-3-ol 1,1-dioxide can be compared with other similar compounds such as:
2,3-Dihydrothiophene 1,1-dioxide: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
3-Chloro-2,3-dihydrothiophene 1,1-dioxide:
3-Sulfolene: A related sulfone compound with different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its combination of the hydroxyl group and sulfone moiety, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydrothiophen-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3S/c5-4-1-2-8(6,7)3-4/h1-2,4-5H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEUCEAIWUTYIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977707 | |
Record name | 3-Hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6211-59-2 | |
Record name | Thiophene-3-ol, 2,3-dihydro-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6211-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiophene-3-ol, 2,3-dihydro-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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